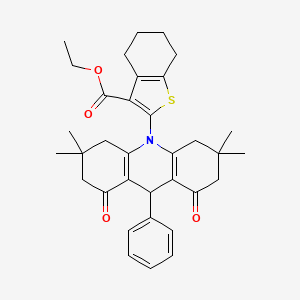![molecular formula C16H13ClFNO3 B6056016 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, also known as CFPP, is a chemical compound that has gained significant interest in scientific research. This compound is a member of the non-steroidal anti-inflammatory drug (NSAID) family and is known to possess potent anti-inflammatory and analgesic properties.
Mechanism of Action
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and NF-κB. By inhibiting COX-2, 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid reduces the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting NF-κB, 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid reduces the expression of genes involved in inflammation, further reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever and edema. 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been found to have a half-life of approximately 3 hours and is primarily metabolized by the liver.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of COX-2 and NF-κB and has been extensively studied for its anti-inflammatory and analgesic properties. However, 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid also has limitations. It is a chemical compound that requires careful handling and storage. Additionally, it is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid. One direction is to investigate its potential as a treatment for inflammatory conditions such as arthritis. Another direction is to explore its potential as a treatment for other conditions such as cancer and Alzheimer's disease, where inflammation is believed to play a role. Additionally, future research could focus on developing new analogs of 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is a chemical compound that has gained significant interest in scientific research due to its anti-inflammatory and analgesic properties. It inhibits the activity of COX-2 and NF-κB, reducing inflammation and pain. 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments, but also has limitations. Future research could explore its potential as a treatment for inflammatory conditions, cancer, and Alzheimer's disease, as well as develop new analogs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of 3-(dimethylamino)propanoic acid. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation and pain. 3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-5-1-10(2-6-12)14(9-15(20)21)19-16(22)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNLRKFXYNBXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)